molecular formula C8H7F3N2O2 B13544612 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid

1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid

Cat. No.: B13544612
M. Wt: 220.15 g/mol
InChI Key: MLRRSQFNVSXPAT-UHFFFAOYSA-N
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Description

1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring:

    Cyclopropane Formation: The cyclopropane ring is usually formed via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts like rhodium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Lacks the pyrazole ring, making it less versatile in terms of reactivity and applications.

    1-(Trifluoromethyl)-1H-pyrazole: Does not contain the cyclopropane carboxylic acid moiety, limiting its potential in certain synthetic applications.

Uniqueness

1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is unique due to the combination of the trifluoromethyl group, pyrazole ring, and cyclopropane carboxylic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial contexts.

Biological Activity

1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structural features, including a cyclopropane carboxylic acid moiety linked to a pyrazole ring that bears a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its notable biological activity and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H7F3N2O2
  • Molecular Weight : 220.15 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, crucial for biological interactions. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are important for pharmacological effects.

The biological activity of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound can modulate enzyme activity through competitive inhibition or allosteric mechanisms, making it a candidate for therapeutic applications.

Biological Activity

Research studies have demonstrated several aspects of the biological activity of this compound:

  • Enzyme Inhibition : The compound exhibits significant binding affinity to specific enzymes, potentially inhibiting their activity. This can lead to therapeutic effects in conditions where enzyme regulation is critical.
  • Receptor Interaction : The structural features allow for effective interaction with various receptors, enhancing its pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates enzyme activity through competitive or allosteric inhibition.
Receptor BindingShows significant binding affinity to various receptors.
Metabolic StabilityEnhanced lipophilicity due to trifluoromethyl group increases metabolic stability.

Case Studies

Several studies highlight the potential applications of this compound in drug development:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds, including 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid, exhibit cytotoxic effects against cancer cell lines, suggesting a role in anticancer therapies.
  • Anti-inflammatory Effects : Another research indicated that compounds with similar structural motifs showed anti-inflammatory properties, potentially applicable in treating chronic inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects, making it a candidate for research in neurodegenerative diseases.

Structural Comparisons

The uniqueness of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid lies in its combination of functional groups that provide distinct chemical reactivity and biological activity compared to similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameKey Features
1-(Trifluoromethyl)cyclopropane-1-carboxylic acidLacks the pyrazole ring; less versatile in reactivity and application.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidUsed as an intermediate in fungicides; differs in fluorinated groups and position of carboxylic acid.
5-Methyl-1H-pyrazole-4-carboxylic acidSimilar pyrazole structure but lacks the cyclopropane component; different reactivity profile.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

1-[1-(trifluoromethyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)13-4-1-5(12-13)7(2-3-7)6(14)15/h1,4H,2-3H2,(H,14,15)

InChI Key

MLRRSQFNVSXPAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NN(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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